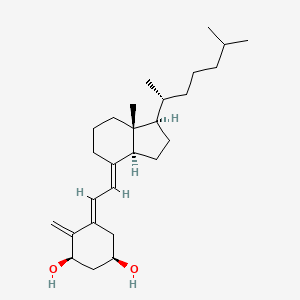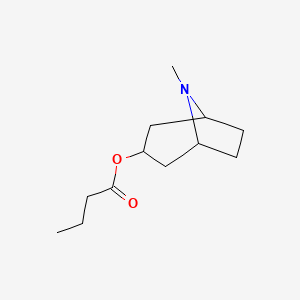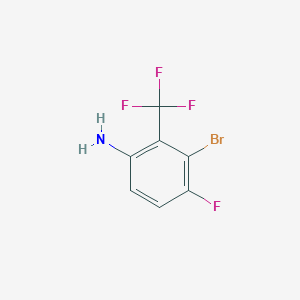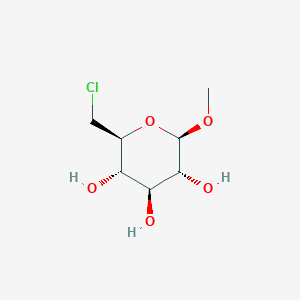
(5E)-1beta-hydroxyvitamin D3/(5E)-1beta-hydroxycholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1beta-hydroxyvitamin D3, also known as (5E)-1beta-hydroxycholecalciferol, is a synthetic analog of vitamin D3. This compound is of significant interest due to its potential therapeutic applications, particularly in the regulation of calcium and phosphate metabolism in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1beta-hydroxyvitamin D3 typically involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation at the 1beta position and the introduction of the (5E) double bond. These reactions often require specific catalysts and reaction conditions to achieve the desired stereochemistry and regioselectivity.
Industrial Production Methods
Industrial production of (5E)-1beta-hydroxyvitamin D3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of biocatalysts or chemical catalysts to facilitate the hydroxylation and isomerization steps.
Chemical Reactions Analysis
Types of Reactions
(5E)-1beta-hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the (5E) double bond and the 1beta-hydroxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
(5E)-1beta-hydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of vitamin D analogs.
Biology: Investigated for its role in cellular processes involving calcium and phosphate regulation.
Medicine: Potential therapeutic agent for conditions like osteoporosis, rickets, and hypoparathyroidism.
Industry: Used in the formulation of supplements and pharmaceuticals aimed at improving bone health.
Mechanism of Action
The mechanism of action of (5E)-1beta-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing disorders related to calcium deficiency.
Comparison with Similar Compounds
Similar Compounds
1alpha-hydroxyvitamin D3: Another hydroxylated analog of vitamin D3 with similar biological activity.
25-hydroxyvitamin D3: A naturally occurring form of vitamin D3 that is hydroxylated at the 25 position.
1,25-dihydroxyvitamin D3: The active form of vitamin D3 that exerts potent biological effects.
Uniqueness
(5E)-1beta-hydroxyvitamin D3 is unique due to its specific hydroxylation pattern and the presence of the (5E) double bond. These structural features confer distinct biological properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
65445-15-0 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12+/t19-,23-,24-,25+,26-,27-/m1/s1 |
InChI Key |
OFHCOWSQAMBJIW-SJPBCETESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)




![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)



![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)


